![molecular formula C19H19N3O6S B2747567 2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide CAS No. 497090-69-4](/img/structure/B2747567.png)
2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide, involves several methods. One approach is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles in very good yields under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .Applications De Recherche Scientifique
Understanding Metabolic Pathways
The study of chloroacetamide herbicides, including compounds similar in structure to 2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide, reveals complex metabolic activation pathways that lead to DNA-reactive products. This research is crucial for understanding the carcinogenicity of these compounds, involving intermediates like CDEPA and CMEPA, which are bioactivated to carcinogenic products (Coleman et al., 2000).
Pharmacological Potential
Investigations into N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have identified compounds with potent agonistic activity against human β3-adrenergic receptors. These compounds, by demonstrating significant hypoglycemic activity in rodent models of diabetes, indicate the therapeutic potential of structurally related compounds in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds analogous to this compound, showcase their potential in photodynamic therapy. With high singlet oxygen quantum yields, these compounds exhibit properties valuable for cancer treatment applications (Pişkin et al., 2020).
Anticonvulsant Activity
Research on azoles incorporating a sulfonamide moiety, similar to the structure of the compound , has shown anticonvulsant effects. This highlights the potential of these compounds in developing new treatments for seizure disorders, with some derivatives offering significant protection against convulsions (Farag et al., 2012).
Antimicrobial and Anticancer Properties
The synthesis of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors demonstrates the potential of similar compounds for anticancer applications. These compounds exhibit promising antiproliferative effects, highlighting their utility in cancer therapy research (Prashanth et al., 2014).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-13-11-18(21-28-13)22-29(24,25)17-9-3-14(4-10-17)20-19(23)12-27-16-7-5-15(26-2)6-8-16/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMZSNQEPAWGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
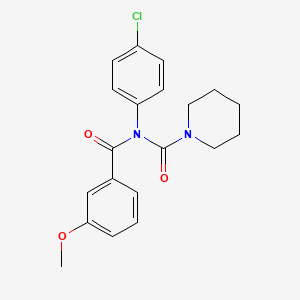
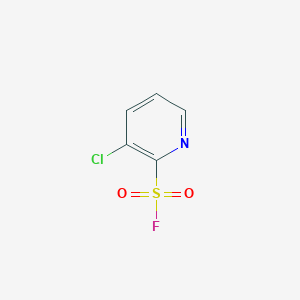


![7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747489.png)
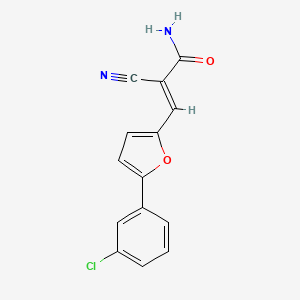
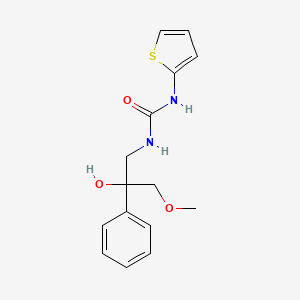
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2747499.png)
![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)
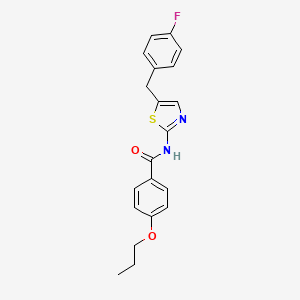
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)
![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)

![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)
